3-Hydroxysuberic acid 3-Hydroxysuberic acid 3-hydroxysuberic acid is a dicarboxylic acid that is suberic acid substituted at position 3 by a hydroxy group. It has a role as a metabolite. It is a dicarboxylic acid and a 3-hydroxy carboxylic acid. It derives from a suberic acid.
3-Hydroxy-suberic acid, also known as 3-hydroxyoctanedioate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-suberic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-suberic acid has been detected in multiple biofluids, such as feces, urine, and blood. 3-Hydroxy-suberic acid can be biosynthesized from suberic acid.
Brand Name: Vulcanchem
CAS No.: 73141-47-6
VCID: VC21097180
InChI: InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13)
SMILES: C(CCC(=O)O)CC(CC(=O)O)O
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol

3-Hydroxysuberic acid

CAS No.: 73141-47-6

Cat. No.: VC21097180

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxysuberic acid - 73141-47-6

Specification

Description 3-hydroxysuberic acid is a dicarboxylic acid that is suberic acid substituted at position 3 by a hydroxy group. It has a role as a metabolite. It is a dicarboxylic acid and a 3-hydroxy carboxylic acid. It derives from a suberic acid.
3-Hydroxy-suberic acid, also known as 3-hydroxyoctanedioate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-suberic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-suberic acid has been detected in multiple biofluids, such as feces, urine, and blood. 3-Hydroxy-suberic acid can be biosynthesized from suberic acid.
CAS No. 73141-47-6
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
IUPAC Name 3-hydroxyoctanedioic acid
Standard InChI InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13)
Standard InChI Key ARJZZFJXSNJKGR-UHFFFAOYSA-N
SMILES C(CCC(=O)O)CC(CC(=O)O)O
Canonical SMILES C(CCC(=O)O)CC(CC(=O)O)O

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